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Compound of Interest

Compound Name: Bis(4-bromophenyl)diphenylsilane

Cat. No.: B1267813 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Bis(4-
bromophenyl)diphenylsilane. Due to the limited availability of published spectra for this

specific molecule, this guide presents a combination of available data for the target compound

and analogous data from closely related structures to offer a comprehensive analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic

molecules. Below are the summarized ¹H and estimated ¹³C NMR data for Bis(4-
bromophenyl)diphenylsilane.

¹H NMR Data
A proton NMR spectrum for Bis(4-bromophenyl)diphenylsilane has been reported.[1] The

aromatic region of the spectrum is complex due to the presence of multiple phenyl groups.

Table 1: ¹H NMR Spectroscopic Data for Bis(4-bromophenyl)diphenylsilane

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.60 - 7.30 Multiplet 18H Aromatic Protons
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Note: The provided spectrum lacks the resolution to assign specific peaks and coupling

constants for the distinct phenyl and bromophenyl protons.

¹³C NMR Data (Analog-Based)
Specific ¹³C NMR data for Bis(4-bromophenyl)diphenylsilane is not readily available.

However, data from the closely related compound, (4-Bromophenyl)dimethyl(phenyl)silane, can

provide insight into the expected chemical shifts.[2]

Table 2: Estimated ¹³C NMR Spectroscopic Data for Bis(4-bromophenyl)diphenylsilane
(Based on Analog Data)

Chemical Shift (δ) ppm Assignment

~137 C-Si (Bromophenyl)

~135 C-H (Phenyl)

~134 C-Br

~131 C-H (Bromophenyl)

~129 C-H (Phenyl)

~128 C-H (Phenyl)

~124 C-H (Bromophenyl)

Infrared (IR) Spectroscopy (Theoretical)
While a published IR spectrum for Bis(4-bromophenyl)diphenylsilane was not found, the

expected characteristic absorption bands can be predicted based on its functional groups.

Table 3: Predicted IR Absorption Bands for Bis(4-bromophenyl)diphenylsilane
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Wavenumber (cm⁻¹) Vibration Type Functional Group

3100 - 3000 C-H stretch Aromatic

1585 - 1490 C=C stretch Aromatic Ring

1430 - 1480 Si-Phenyl stretch Aryl-Silane

1100 - 1085 Si-C stretch Aryl-Silane

1070 - 1010 C-Br stretch Aryl Halide

850 - 750 C-H out-of-plane bend Aromatic (Substitution Pattern)

Mass Spectrometry (MS) (Theoretical
Fragmentation)
A mass spectrum for Bis(4-bromophenyl)diphenylsilane is not publicly available. The

molecular weight of Bis(4-bromophenyl)diphenylsilane is 494.29 g/mol .[3] The

fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve

characteristic losses of the phenyl and bromophenyl groups.

Table 4: Predicted Major Fragments in the Mass Spectrum of Bis(4-
bromophenyl)diphenylsilane

m/z Fragment Ion

492/494/496 [M]⁺ (Isotopic pattern for 2 Br)

415/417 [M - C₆H₅]⁺

338 [M - C₆H₄Br]⁺

261 [M - C₆H₄Br - C₆H₅]⁺

183 [Si(C₆H₅)₂]⁺

155/157 [C₆H₄Br]⁺

77 [C₆H₅]⁺

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b1267813?utm_src=pdf-body
https://www.benchchem.com/product/b1267813?utm_src=pdf-body
https://www.chemscene.com/18733-91-0.html?productObj=CS-0162619
https://www.benchchem.com/product/b1267813?utm_src=pdf-body
https://www.benchchem.com/product/b1267813?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1267813?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data

discussed above, based on procedures reported for similar organosilane compounds.[2][4]

NMR Spectroscopy
Instrumentation: A 400 or 500 MHz NMR spectrometer.

Sample Preparation: The compound is dissolved in an appropriate deuterated solvent,

typically chloroform-d (CDCl₃), with tetramethylsilane (TMS) added as an internal standard (0

ppm).

Data Acquisition: ¹H and ¹³C NMR spectra are recorded at room temperature. Standard pulse

sequences are used for data acquisition.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation: The solid sample is typically analyzed as a KBr pellet or as a thin film

evaporated from a suitable solvent on a salt plate (e.g., NaCl or KBr).

Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry
Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Sample Introduction: The sample is introduced via a direct insertion probe or gas

chromatography inlet.

Data Acquisition: The mass spectrum is recorded over a suitable m/z range (e.g., 50-600

amu).
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General Workflow for Spectroscopic Analysis
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Caption: Workflow for the synthesis and spectroscopic characterization.

Chemical Structure and Fragmentation
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Structure and Postulated MS Fragmentation

Major Fragments

Bis(4-bromophenyl)diphenylsilane
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[Si(C₆H₅)₂]⁺

m/z = 183

- C₆H₄Br - C₆H₅
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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